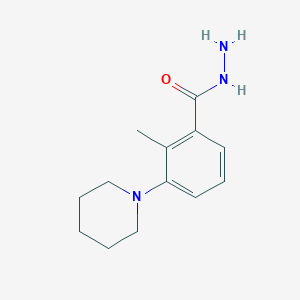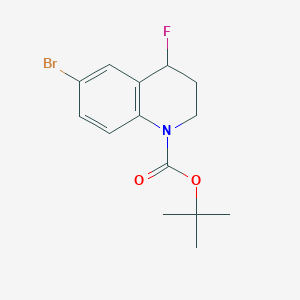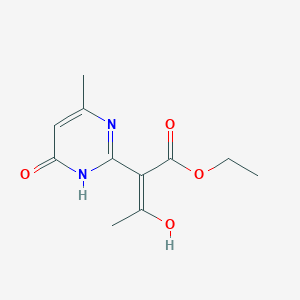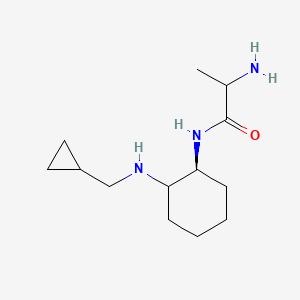
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the formation of the propanamide moiety via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)acetamide
- 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)butanamide
Uniqueness
Compared to similar compounds, 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-amino-N-[(1S)-2-(cyclopropylmethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-5-3-2-4-11(12)15-8-10-6-7-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)/t9?,11?,12-/m0/s1 |
Clé InChI |
NQMCPUDTVXVZEM-NHNAUAITSA-N |
SMILES isomérique |
CC(C(=O)N[C@H]1CCCCC1NCC2CC2)N |
SMILES canonique |
CC(C(=O)NC1CCCCC1NCC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


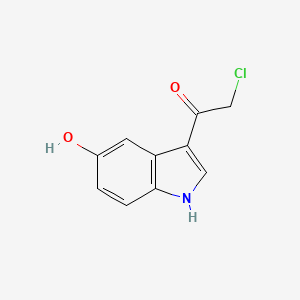
![7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12996419.png)
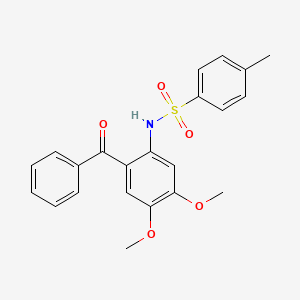
![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
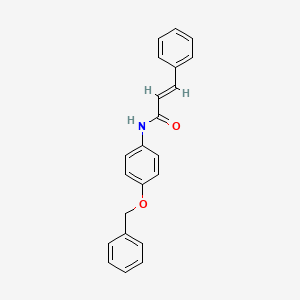
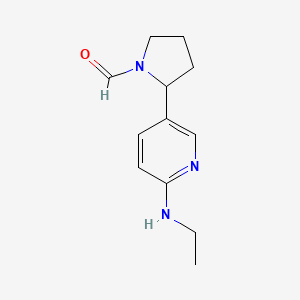
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
